4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4S2.ClH/c1-25(2)33(29,30)18-6-3-16(4-7-18)21(28)27(10-9-26-11-13-31-14-12-26)22-24-19-8-5-17(23)15-20(19)32-22;/h3-8,15H,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDCSGPLJCPLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure incorporates a benzothiazole moiety, which is recognized for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a detailed overview of the biological activity associated with this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H26ClFN4O4S2
- Molecular Weight : 529.1 g/mol
- CAS Number : 1216474-74-6
Target Enzymes and Pathways
The benzothiazole derivatives, including the compound , are known to interact with various biological targets. Notably, they have been reported to inhibit several key enzymes and receptors:
| Enzyme/Receptor | Function |
|---|---|
| Dihydroorotase | Involved in pyrimidine biosynthesis |
| DNA gyrase | Essential for DNA replication |
| Uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) | Key enzyme in bacterial cell wall synthesis |
| Peptide deformylase | Involved in protein synthesis |
| Aldose reductase | Plays a role in glucose metabolism |
| Dihydrofolate reductase | Critical for DNA synthesis |
| Enoyl acyl carrier protein reductase | Important in fatty acid biosynthesis |
| Dialkylglycine decarboxylase | Involved in amino acid metabolism |
| Dehydrosqualene synthase | Key enzyme in sterol biosynthesis |
| Dihydropteroate synthase | Involved in folate synthesis |
These interactions can disrupt critical biochemical pathways, leading to potential therapeutic effects against various diseases.
Anticancer Potential
Research has indicated that benzothiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to This compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.
In vitro studies have demonstrated that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways, enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Benzothiazole derivatives are frequently associated with antibacterial and antifungal activities. For example:
- In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.
- The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
- Mechanistic Insights :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide exhibit significant anticancer properties. The benzothiazole derivatives are known to inhibit specific enzymes and pathways involved in cancer progression. For instance, studies have shown that these compounds can target receptors associated with tumor growth, leading to potential therapeutic applications in oncology.
Antimicrobial Properties
The compound's structural features suggest possible antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties, making this compound a candidate for developing new antimicrobial agents.
Electrolyte Development for Lithium Batteries
Recent advancements have explored the use of this compound in the development of a novel electrolyte for lithium-metal batteries. The full fluorosulfonyl (FFS) electrolyte derived from this compound has demonstrated excellent initial coulombic efficiency and reversibility in lithium-metal anodes, indicating its potential application in energy storage technologies.
Enzyme Inhibition Studies
The compound has been utilized in research focusing on enzyme inhibition, particularly targeting acetylcholinesterase (AChE). This enzyme plays a crucial role in neurotransmission, and inhibitors derived from similar structures have been investigated for treating neurodegenerative diseases like Alzheimer's.
Summary of Experimental Findings
| Application Area | Methodology/Procedure | Key Findings/Outcomes |
|---|---|---|
| Anticancer Activity | In vitro assays on cancer cell lines | Significant inhibition of cell proliferation observed |
| Antimicrobial Activity | Testing against various bacterial strains | Effective against multiple strains with low MIC values |
| Electrolyte Development | Synthesis of FFS electrolyte from the compound | High initial coulombic efficiency (up to 99% after 10 cycles) |
| Enzyme Inhibition | Assays measuring AChE activity | Potential development of new AChE inhibitors |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, differing in substituents and pharmacological profiles:
Key Structural Differences :
- Sulfonyl/Sulfamoyl Groups: The target compound’s dimethylsulfamoyl group (-SO₂NMe₂) differs from ethylsulfonyl (-SO₂Et) in and methylpiperidinylsulfonyl (-SO₂-piperidine) in .
- Aromatic Substituents : The 6-fluoro substitution on benzothiazole (target) contrasts with 6-ethoxy in and 4-methoxy in , affecting electronic properties and lipophilicity.
- Aminoalkyl Chains: The morpholinoethyl chain (target) vs. dimethylaminoethyl () and methylpiperidinyl () alters solubility and steric bulk. Morpholine’s oxygen atom may enhance water solubility compared to piperidine .
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound likely improves aqueous solubility compared to non-salt analogues like .
- Spectral Data :
Pharmacological Implications
- Target Selectivity: The dimethylsulfamoyl group may mimic endogenous sulfates/sulfonates in enzyme active sites, as seen in α-glucosidase inhibitors .
- Fluorine Effects: The 6-fluoro substituent (target) increases metabolic stability compared to non-fluorinated analogues like , analogous to fluorinated drugs like ciprofloxacin .
Preparation Methods
Sulfonylation of 4-Aminobenzoic Acid
The synthesis begins with the sulfonylation of 4-aminobenzoic acid using dimethylsulfamoyl chloride under basic conditions. A typical procedure involves:
Reagents :
-
4-Aminobenzoic acid (1.0 eq)
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Dimethylsulfamoyl chloride (1.2 eq)
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Triethylamine (2.5 eq) in anhydrous dichloromethane (DCM).
Conditions :
-
Reaction temperature: 0°C → room temperature (RT), 12 hours.
-
Workup: Extraction with 5% NaHCO₃, followed by drying over Na₂SO₄.
Purification and Characterization
The crude product is recrystallized from ethanol/water (3:1), yielding white crystals. Key spectroscopic data:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (d, J = 8.4 Hz, 2H, aromatic), 7.54 (d, J = 8.4 Hz, 2H, aromatic), 3.12 (s, 6H, N(CH₃)₂).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
Synthesis of Intermediate B: N-(6-Fluoro-1,3-Benzothiazol-2-yl)-N-[2-(Morpholin-4-yl)ethyl]amine
Benzothiazole Ring Formation
The 6-fluoro-1,3-benzothiazol-2-amine scaffold is synthesized via cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide:
Reagents :
-
2-Amino-4-fluorothiophenol (1.0 eq)
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Cyanogen bromide (1.1 eq) in methanol.
Conditions :
-
Reaction temperature: 0°C → RT, 6 hours.
-
Workup: Filtration and washing with cold methanol.
Alkylation with Morpholinoethyl Chloride
The secondary amine is introduced via alkylation of 6-fluoro-1,3-benzothiazol-2-amine with 2-chloroethylmorpholine:
Reagents :
-
6-Fluoro-1,3-benzothiazol-2-amine (1.0 eq)
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2-Chloroethylmorpholine hydrochloride (1.5 eq)
-
K₂CO₃ (3.0 eq) in acetonitrile.
Conditions :
-
Reaction temperature: 80°C, 8 hours.
-
Workup: Column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Amide Coupling and Salt Formation
Activation of 4-(Dimethylsulfamoyl)benzoic Acid
The carboxylic acid is activated using N,N'-carbonyldiimidazole (CDI):
Reagents :
-
4-(Dimethylsulfamoyl)benzoic acid (1.0 eq)
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CDI (1.2 eq) in tetrahydrofuran (THF).
Conditions :
-
Reaction temperature: RT, 2 hours.
Coupling with Intermediate B
The activated acid is reacted with Intermediate B:
Reagents :
-
Activated acid (1.0 eq)
-
Intermediate B (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in THF.
Conditions :
-
Reaction temperature: RT, 12 hours.
-
Workup: Extraction with ethyl acetate, followed by evaporation.
Hydrochloride Salt Precipitation
The free base is treated with hydrogen chloride (HCl) gas in ethyl acetate:
Conditions :
-
HCl gas bubbled into a stirred solution of the free base in ethyl acetate at 0°C.
-
Precipitation: White solid filtered and dried under vacuum.
Purity : ≥98% (HPLC).
Optimization and Challenges
Side Reactions and Mitigation
-
Competitive Alkylation : The morpholinoethyl group may alkylate the benzothiazole nitrogen. This is minimized by using a bulky base (DIPEA) and low temperatures.
-
Sulfonamide Hydrolysis : Acidic conditions during salt formation risk hydrolyzing the sulfonamide. Controlled HCl addition (0°C) prevents degradation.
Scalability Considerations
-
Continuous Flow Synthesis : Patent literature highlights the use of flow reactors for benzothiazole cyclization, reducing reaction times from hours to minutes.
-
Solvent Recycling : Ethyl acetate and THF are recovered via distillation, aligning with industrial green chemistry practices.
Analytical Data and Quality Control
Table 1: Spectroscopic Characterization of Final Product
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅FN₄O₃S₂·HCl |
| Molecular Weight | 547.5 g/mol |
| ¹H NMR (DMSO-d₆) | δ 8.21 (d, J = 8.0 Hz, 2H, aromatic), 7.89 (d, J = 8.0 Hz, 2H, aromatic), 4.12 (t, 2H, NCH₂), 3.58 (m, 4H, morpholine), 3.12 (s, 6H, N(CH₃)₂) |
| HPLC Purity | 98.5% (C18 column, 0.1% TFA/ACN) |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : Synthesis typically involves sequential coupling of the benzothiazole, morpholine, and dimethylsulfamoyl moieties. Key steps include:
- Amide bond formation : Reacting 6-fluoro-1,3-benzothiazol-2-amine with activated 4-(dimethylsulfamoyl)benzoic acid derivatives (e.g., acid chlorides) under anhydrous conditions in dimethylformamide (DMF) or dichloromethane (DCM) .
- Morpholine incorporation : Alkylation of the secondary amine with 2-(morpholin-4-yl)ethyl bromide, requiring controlled pH (7–8) and temperature (40–60°C) to avoid side reactions .
- Final purification : Use of preparative HPLC or column chromatography with gradient elution (e.g., hexane/ethyl acetate) to achieve >95% purity .
Q. Which functional groups in this compound are most critical for its bioactivity, and how are they characterized?
- Methodological Answer : Key functional groups include:
- 6-Fluoro-benzothiazole : Confers π-π stacking with biological targets (e.g., enzyme active sites). Characterized via FT-IR (C-F stretch at ~1,100 cm⁻¹) and ¹⁹F NMR .
- Morpholine ethyl group : Enhances solubility and hydrogen bonding. Validated by ¹H NMR (δ 2.4–3.2 ppm for morpholine protons) and mass spectrometry .
- Dimethylsulfamoyl group : Stabilizes target interactions via sulfonamide hydrogen bonding. Confirmed by X-ray crystallography or 2D NOESY .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Initial screens should include:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s multi-target interactions, and what contradictions might arise between in silico predictions and experimental data?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) and GPCRs. Pay attention to conformational flexibility of the morpholine group .
- Contradiction analysis : Discrepancies may arise if predicted binding affinities (ΔG values) conflict with experimental IC₅₀ due to solvent effects or protein dynamics. Validate via molecular dynamics simulations (e.g., GROMACS) .
Q. How do structural modifications (e.g., substituting morpholine with piperidine) impact bioactivity, and how can SAR studies resolve conflicting results?
- Methodological Answer :
- Synthetic analogs : Replace morpholine with piperidine (see ’s table) to test antimicrobial vs. anticancer activity shifts.
- Data reconciliation : If piperidine analogs show reduced kinase inhibition but enhanced antimicrobial effects, correlate with LogP changes (hydrophobicity) via HPLC-derived partition coefficients .
Q. What experimental strategies can resolve contradictory bioactivity data across similar compounds (e.g., varying substituents on benzothiazole)?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀/MIC values of analogs (e.g., 6-fluoro vs. 5-chloro benzothiazole derivatives) across published datasets .
- Orthogonal assays : Validate conflicting results (e.g., cytotoxicity in MTT vs. apoptosis via flow cytometry) to rule out assay-specific artifacts .
Q. How can reaction intermediates be stabilized during synthesis, particularly for moisture-sensitive steps?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
